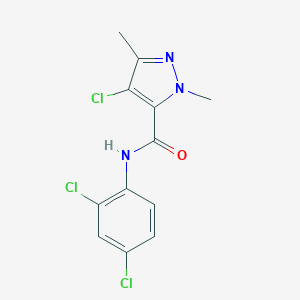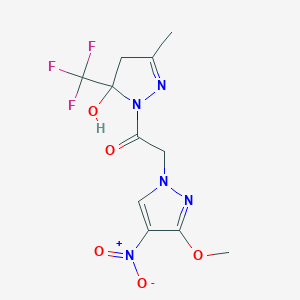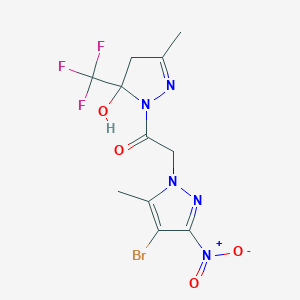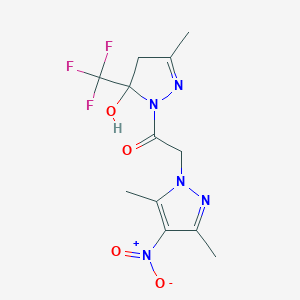
4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a critical role in regulating cell growth, proliferation, and survival. Inhibition of this pathway leads to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is an important target for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in experiments.
Direcciones Futuras
There are several future directions for the research of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One of the significant areas of research is the development of more effective and efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in scientific research, particularly in cancer treatment. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is an important target for cancer treatment. While there are limitations to its use in experiments, there are several future directions for research that could lead to further advancements in its potential applications.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dichlorophenylhydrazine with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of thionyl chloride. The resulting product is then treated with 4-chloroaniline to obtain the final compound.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various scientific research areas. One of the significant areas of research is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
Fórmula molecular |
C12H10Cl3N3O |
|---|---|
Peso molecular |
318.6 g/mol |
Nombre IUPAC |
4-chloro-N-(2,4-dichlorophenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10Cl3N3O/c1-6-10(15)11(18(2)17-6)12(19)16-9-4-3-7(13)5-8(9)14/h3-5H,1-2H3,(H,16,19) |
Clave InChI |
PWLHFKMTPHHOKF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C |
SMILES canónico |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)


![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)


![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)

![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
